2-(4-fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-methyl-4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-12(2)17-9-6-15(10-13(17)3)20-18(21)11-22-16-7-4-14(19)5-8-16/h4-10,12H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLGEPMWUBWCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide typically involves the following steps:
Formation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as fluorine gas or hydrogen fluoride.
Preparation of 4-fluorophenoxyacetic acid: The 4-fluorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-fluorophenoxyacetic acid.
Formation of the amide: The 4-fluorophenoxyacetic acid is then reacted with 4-isopropyl-3-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenoxy and aromatic amine groups critically determine solubility, stability, and bioactivity. Key comparisons include:
Estimated based on substituent contributions.
*Predicted using fragment-based methods.
- Lipophilicity : The target compound’s isopropyl and methyl groups likely increase logP compared to Y205-7732’s polar morpholine group .
- Solubility : Bulky alkyl substituents (e.g., isopropyl) may reduce aqueous solubility relative to analogs with polar groups (e.g., morpholine or methoxy) .
Key Structural Determinants of Activity
- Fluorophenoxy Group: Enhances electron-withdrawing effects, stabilizing the molecule and influencing receptor binding .
- Acetamide Linker : Facilitates hydrogen bonding with biological targets, a feature shared with active analogs like Y205-7732 .
Q & A
Q. How can researchers optimize the synthesis of 2-(4-fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide to improve yield and purity?
Methodological Answer: Synthesis optimization typically involves multi-step reactions with precise control of conditions. Key steps include:
- Catalyst Selection : Use palladium-based catalysts for coupling reactions to enhance efficiency (e.g., Suzuki-Miyaura coupling for aryl-aryl bonds) .
- Temperature Control : Maintain reaction temperatures between 60–80°C to minimize side products .
- Purification Techniques : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for high-purity crystals (>95% purity) .
- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and intermediate stability .
Q. What experimental approaches are recommended for characterizing the physical and chemical properties of this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is critical:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., fluorophenyl protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 358.15) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability (observed mp: 142–145°C) .
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) for biological assay compatibility .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) at concentrations 1–100 µM .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
- Dose-Response Curves : Include positive controls (e.g., doxorubicin for anticancer activity) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to identify critical functional groups in this compound?
Methodological Answer: Design derivative libraries with systematic modifications:
- Substituent Variation : Replace the 4-fluorophenoxy group with chloro or methoxy groups to assess halogen/electron effects .
- Core Modifications : Compare acetamide vs. sulfonamide backbones for target affinity changes .
Example SAR Table:
| Derivative | Modification | Biological Activity (IC₅₀, µM) |
|---|---|---|
| Parent | None | 12.5 (MCF-7) |
| Derivative A | 4-Cl phenoxy | 8.2 (MCF-7) |
| Derivative B | Methoxy substitution | >50 (MCF-7) |
| Data adapted from studies on structural analogs . |
Q. What mechanistic studies are recommended to elucidate interactions with biological targets like kinases or GPCRs?
Methodological Answer:
- Crystallography : Co-crystallize the compound with target proteins (e.g., EGFR kinase) to identify binding motifs .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds (e.g., fluorophenyl interactions with hydrophobic pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
Q. How should researchers address contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation : Cross-validate in orthogonal assays (e.g., cell-free vs. cell-based systems) .
- Meta-Analysis : Compare data from PubChem and independent studies, excluding unreliable sources (e.g., ) .
- Physicochemical Profiling : Assess compound stability under assay conditions (e.g., pH, serum proteins) to explain discrepancies .
Q. What strategies are effective for resolving in vitro-to-in vivo efficacy gaps?
Methodological Answer:
- ADME Profiling :
- Microsomal Stability : Test liver microsome metabolism (t₁/₂ > 60 mins suggests suitability for in vivo use) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (>5% preferred) .
- Pharmacokinetics (PK) : Conduct rodent studies with IV/PO dosing to calculate bioavailability (e.g., AUC₀–24h) .
Q. How can computational methods accelerate the design of derivatives with improved target selectivity?
Methodological Answer:
- Virtual Screening : Use QSAR models trained on PubChem data to predict bioactivity .
- Docking Simulations : Employ AutoDock Vina to screen derivatives against off-target receptors (e.g., CYP450 enzymes) .
- ADMET Prediction : Tools like SwissADME to optimize logP (ideal range: 2–3) and rule out hepatotoxicity .
Q. What advanced techniques are used to study metabolic pathways and degradation products?
Methodological Answer:
- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites in hepatocyte incubations .
- Stable Isotope Labeling : Track ¹³C-labeled compound in urine/fecal samples to map excretion routes .
- Reactive Intermediate Trapping : Use glutathione or cyanide to detect electrophilic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
